
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, methoxyphenoxy group, and trimethoxybenzoyl thioacetyl moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the thiazolidine intermediate with a methoxyphenol derivative, often using a coupling reagent to facilitate the formation of the ether linkage.
Attachment of the Trimethoxybenzoyl Thioacetyl Moiety: This final step involves the acylation of the thiazolidine intermediate with a trimethoxybenzoyl chloride derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form multiple interactions, such as hydrogen bonds and hydrophobic interactions, which can modulate the activity of its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105): A tubulin polymerization inhibitor with potent antiproliferative properties.
Combretastatin A-4 (CA4): Another tubulin polymerization inhibitor with similar structural features and biological activity.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine is unique due to its combination of a thiazolidine ring and methoxyphenoxy group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
103181-76-6 |
|---|---|
Formule moléculaire |
C23H27NO7S2 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
S-[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] 3,4,5-trimethoxybenzenecarbothioate |
InChI |
InChI=1S/C23H27NO7S2/c1-27-16-7-5-6-8-17(16)31-13-21-24(9-10-32-21)20(25)14-33-23(26)15-11-18(28-2)22(30-4)19(12-15)29-3/h5-8,11-12,21H,9-10,13-14H2,1-4H3 |
Clé InChI |
KGOKWPVTSICMLU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CSC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



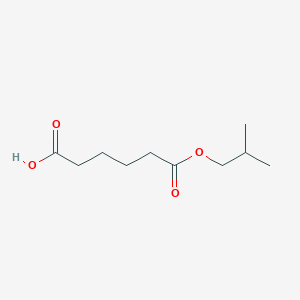
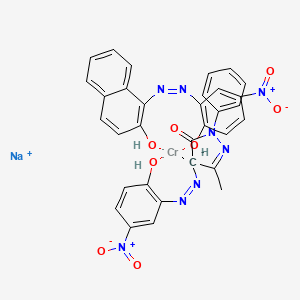
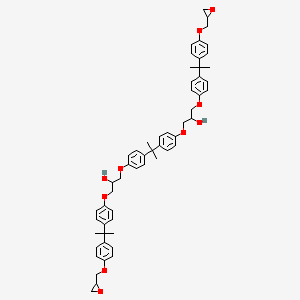
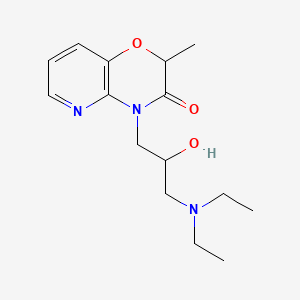
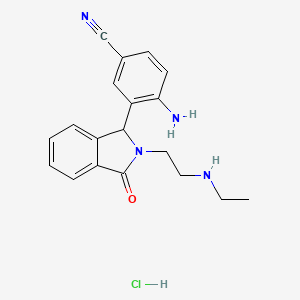
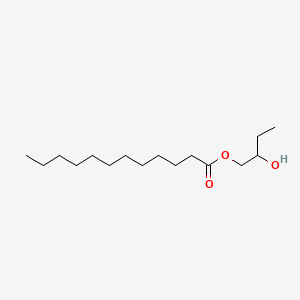


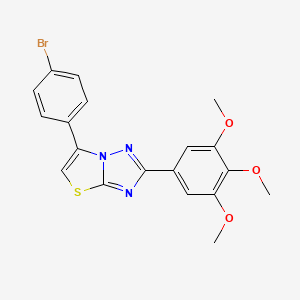
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)
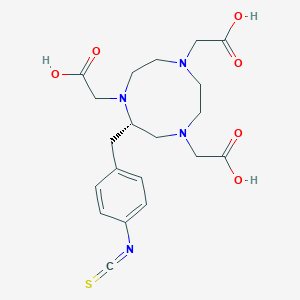

![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)
